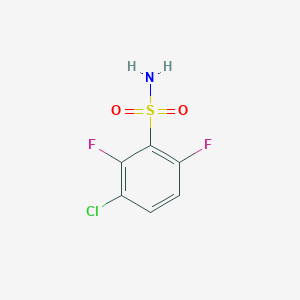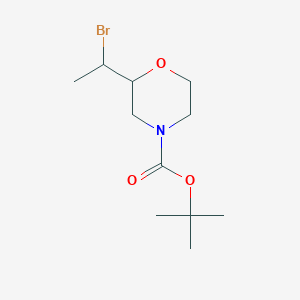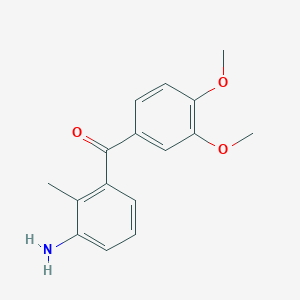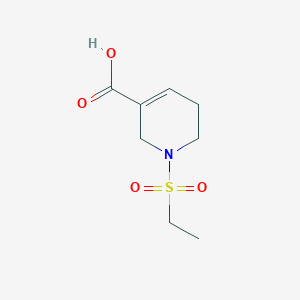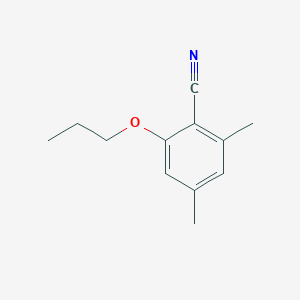
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method is the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding quinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of quinones and other oxidized products.
Coupling: Formation of biaryl compounds and other coupled products.
科学研究应用
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the N-methyl group.
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with different substitution pattern.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with trifluoromethyl instead of trifluoromethoxy group.
Uniqueness
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the N-methyl and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC 名称 |
2-bromo-N-methyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4,13H,1H3 |
InChI 键 |
OJXBNQJNUSYEIU-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


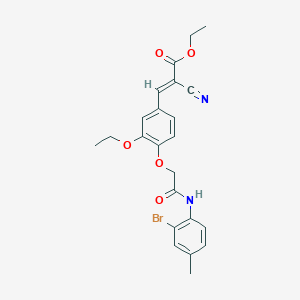
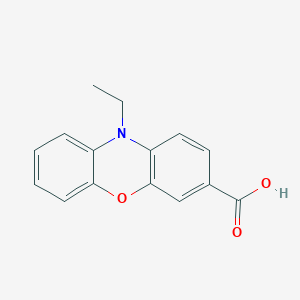
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
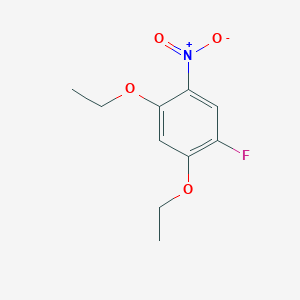
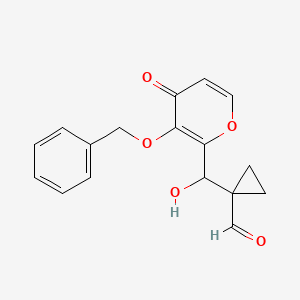
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
